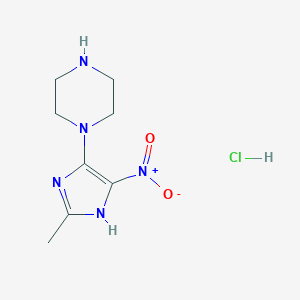![molecular formula C9H9Cl2NO4S B2549879 Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate CAS No. 478049-31-9](/img/structure/B2549879.png)
Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate is a useful research compound. Its molecular formula is C9H9Cl2NO4S and its molecular weight is 298.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereo-selective Synthesis : Indumathi et al. (2007) demonstrated the use of ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate in a one-pot, four-component tandem reaction for the stereoselective synthesis of highly functionalized [1,4]-thiazines. This reaction showed high stereoselectivity and good yields (Indumathi, Kumar, & Perumal, 2007).
Multi-Component Synthesis : Raja and Perumal (2006) employed a similar compound in a five-component reaction to synthesize 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones. This novel tandem Mannich-enamine-substitution sequence illustrated another application of related compounds in complex organic synthesis (Raja & Perumal, 2006).
Polarographic Study : Johansson and Persson (1978) conducted a polarographic study on compounds similar to ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate. They investigated the electrochemical behavior of alkyl benzimidazolyl sulfoxides, contributing to the understanding of the electrochemical properties of such compounds (Johansson & Persson, 1978).
Diastereoselective Synthesis : In another study, Indumathi et al. (2010) described the use of similar compounds in L-proline-catalyzed three-component reactions, resulting in the diastereoselective synthesis of highly substituted thienothiopyrans. This study highlights the compound's role in reactions that produce multiple stereocenters (Indumathi, Perumal, & Menéndez, 2010).
Synthesis of Heterocyclic Compounds : Ochi et al. (1976) used a compound structurally related to this compound in the synthesis of 2-hydroxypyrazolo[1,5-a]pyridine, a heterocyclic compound. This study contributes to the field of heterocyclic chemistry, which is crucial in the development of pharmaceuticals (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Reductive Transformations : Michael et al. (2004) explored the condensation of 1-alkylpyrrolidine-2-thiones with ethyl [(4-methylphenyl)sulfonyl]acetate, leading to the synthesis of beta-sulfonyl enamines. These compounds have potential uses in the synthesis of alkaloid scaffolds (Michael, de Koning, Malefetse, & Yillah, 2004).
Properties
IUPAC Name |
ethyl 2-(3,5-dichloropyridin-2-yl)sulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-2-16-8(13)5-17(14,15)9-7(11)3-6(10)4-12-9/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRILKNUGJTXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=C(C=C(C=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821063 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2549803.png)
![3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2549804.png)

![7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2549806.png)
![(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2549807.png)
![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2549810.png)

![7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2549814.png)
![6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2549816.png)
![N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2549818.png)

